2-(3-Hydroxybutyl)phenol
Description
2-(3-Hydroxybutyl)phenol is a phenolic compound featuring a hydroxybutyl chain (–CH₂CH₂CH(OH)CH₃) attached to the ortho position (C2) of a phenol ring. These compounds are often isolated from plant sources or synthesized for applications in pharmaceuticals, cosmetics, and materials science .
Properties
CAS No. |
6952-32-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(3-hydroxybutyl)phenol |
InChI |
InChI=1S/C10H14O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5,8,11-12H,6-7H2,1H3 |
InChI Key |
MYBYPPLYNXJIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxybutyl)phenol typically involves the alkylation of phenol with 3-hydroxybutyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield hydroquinones. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phenolic hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives of this compound
Scientific Research Applications
2-(3-Hydroxybutyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxybutyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The phenolic hydroxyl group plays a crucial role in these interactions, contributing to the compound’s reactivity and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and derivatives of 2-(3-hydroxybutyl)phenol, highlighting differences in molecular properties, sources, and research findings:
Key Structural and Functional Differences
Positional Isomerism: The position of the hydroxybutyl chain (C2, C3, or C4) significantly impacts polarity and biological activity. For example, 3-(3-hydroxybutyl)phenol from Brucea antidysenterica is highly polar, requiring advanced chromatography for isolation , whereas 4-isomers like Rhododendrol exhibit documented bioactivity in dermatology .
Chirality :
- Rhododendrol’s R-configuration at the hydroxybutyl chain is critical for its interaction with melanin biosynthesis pathways, leading to depigmentation .
Branching in Alkyl Chains: Compounds like 4-(3-hydroxy-3-methylbutyl)phenol feature branched chains, altering solubility and thermal stability compared to linear analogs .
Spectral and Analytical Data
- 3-(3-Hydroxybutyl)phenol: Characterized by DEPT-135 NMR (δ 1.5–3.5 ppm for alkyl protons) and IR (broad O–H stretch at 3200–3400 cm⁻¹) .
- 4-(3-Hydroxybutyl)-2-methoxyphenol: Identified via ESI-QTOF-MS/MS (m/z 197.1219 [M+H]⁺) and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
